molecular formula C5H2BrClF2N2 B2583610 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine CAS No. 2248320-47-8

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine

Cat. No. B2583610
CAS RN: 2248320-47-8
M. Wt: 243.44
InChI Key: NWFOEFATWNYIKA-UHFFFAOYSA-N
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Description

“5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrClF2N2 . It is used in various chemical reactions and has a molecular weight of 242.45 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.45 . It is recommended to be stored in an inert atmosphere, under -20C .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, wash all exposed external body areas thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-4-chloro-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF2N2/c6-2-1-10-5(4(8)9)11-3(2)7/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOEFATWNYIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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